molecular formula C12H15IN2O3S B11829660 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine

6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B11829660
M. Wt: 394.23 g/mol
InChI Key: HQCUERDZTVBOKK-UHFFFAOYSA-N
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Description

6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as tert-butylsulfonyl, iodine, and methoxy makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation can lead to sulfone derivatives .

Mechanism of Action

The mechanism of action of 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and provides opportunities for developing specialized applications .

Properties

Molecular Formula

C12H15IN2O3S

Molecular Weight

394.23 g/mol

IUPAC Name

6-tert-butylsulfonyl-3-iodo-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H15IN2O3S/c1-12(2,3)19(16,17)9-7-15-10(13)6-14-11(15)5-8(9)18-4/h5-7H,1-4H3

InChI Key

HQCUERDZTVBOKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CN2C(=NC=C2I)C=C1OC

Origin of Product

United States

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